5-Cyclobutylfuran-2-carbaldehyde
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Overview
Description
5-Cyclobutylfuran-2-carbaldehyde is an organic compound with the molecular formula C9H10O2. It is a furan derivative, characterized by a furan ring substituted with a cyclobutyl group and an aldehyde functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclobutylfuran-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of 2-cyclobutylfuran with formylating agents such as Vilsmeier-Haack reagent (DMF and POCl3) to introduce the aldehyde group at the 2-position of the furan ring .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 5-Cyclobutylfuran-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)
Major Products Formed:
Oxidation: 5-Cyclobutylfuran-2-carboxylic acid
Reduction: 5-Cyclobutylfuran-2-methanol
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
5-Cyclobutylfuran-2-carbaldehyde has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 5-Cyclobutylfuran-2-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The furan ring may also participate in π-π interactions and hydrogen bonding, influencing its reactivity and interactions with other molecules .
Comparison with Similar Compounds
- 5-Methylfuran-2-carbaldehyde
- 5-Phenylfuran-2-carbaldehyde
- 5-(2-Furyl)furan-2-carbaldehyde
Comparison: 5-Cyclobutylfuran-2-carbaldehyde is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties compared to other furan-2-carbaldehyde derivatives.
Properties
Molecular Formula |
C9H10O2 |
---|---|
Molecular Weight |
150.17 g/mol |
IUPAC Name |
5-cyclobutylfuran-2-carbaldehyde |
InChI |
InChI=1S/C9H10O2/c10-6-8-4-5-9(11-8)7-2-1-3-7/h4-7H,1-3H2 |
InChI Key |
LTPWFCGRXGYHOR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=CC=C(O2)C=O |
Origin of Product |
United States |
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